

SA-16 Technical Support Center

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Compound of Interest

Compound Name: SA-16

Cat. No.: B610641

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This technical support center provides troubleshooting guidance and frequently asked questions for the **SA-16** Fully Automated Nucleic Acid Extraction System. The information is tailored for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended use of the **SA-16** system?

The **SA-16** is an automated system designed for the extraction and purification of nucleic acids from a variety of biological samples, including whole blood, viruses, tissues, plants, bacteria, and cultured cells. It utilizes magnetic bead-based technology to provide an efficient and high-quality nucleic acid purification solution for downstream applications such as gene analysis and molecular diagnostics.[\[1\]](#)

Q2: What is the sample processing capacity of the **SA-16**?

The **SA-16** system can process up to 16 samples simultaneously.[\[1\]](#)

Q3: What are the recommended environmental conditions for operating the **SA-16**?

The instrument should be placed in an environment with low humidity, minimal dust, and away from direct water sources to ensure optimal performance and longevity.[\[1\]](#)

Q4: How should the **SA-16** be stored if it is not in use for an extended period?

If the instrument will not be used for a long period, it is recommended to thoroughly disinfect the unit, power it off, and ensure any waste materials are disposed of according to relevant regulations.[\[1\]](#)

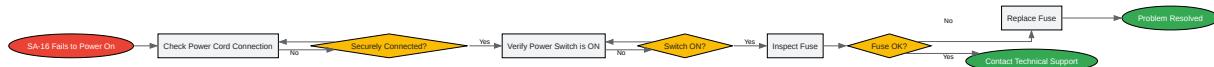
Troubleshooting Guides

This section provides solutions to common problems that may arise during the operation of the **SA-16** system.

Issue 1: Power Failure or Inability to Start

If the instrument does not power on, please follow these troubleshooting steps:

- Check Power Connection: Ensure the power cord is securely plugged into both the instrument and a functioning electrical outlet.
- Verify Power Switch: Confirm that the main power switch on the instrument is in the "ON" position.
- Inspect Fuse: Check the instrument's fuse for any signs of damage. If the fuse is blown, replace it with a new one of the same rating.
- Contact Support: If the instrument still does not power on after these checks, please contact technical support for further assistance.



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Diagram: Troubleshooting workflow for power-related issues.

Issue 2: Error Message on Display

The **SA-16** system is equipped with self-diagnostic capabilities and will display error messages to indicate specific problems. Refer to the table below for common error codes and their corresponding solutions.

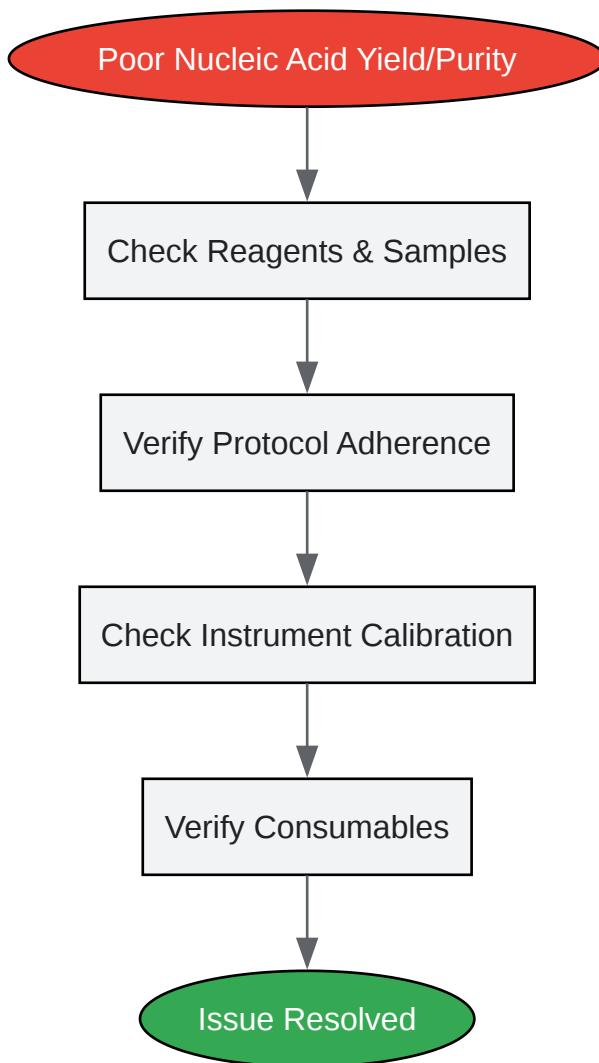
Error Code	Description	Recommended Action
E-001	Temperature Control Failure	<ol style="list-style-type: none">1. Ensure the heating block is correctly installed and free of obstructions.2. Restart the instrument.3. If the error persists, contact technical support.
E-002	Magnetic Rod Movement Failure	<ol style="list-style-type: none">1. Check for any obstructions in the path of the magnetic rods.2. Ensure the magnetic rod sleeves are correctly seated.3. Restart the instrument.4. If the error persists, contact technical support.
E-003	Sample Plate Detection Failure	<ol style="list-style-type: none">1. Verify that the sample plate is correctly placed and seated in the instrument.2. Ensure the correct type of sample plate is being used.3. Restart the instrument.4. If the error persists, contact technical support.

Issue 3: Poor Nucleic Acid Yield or Purity

Suboptimal nucleic acid yield or purity can be caused by several factors. Follow the steps below to troubleshoot this issue.

- Reagent and Sample Quality:

- Ensure that the nucleic acid extraction kits are not expired and have been stored correctly.
- Verify the quality and quantity of the starting biological sample.
- Protocol Adherence:
 - Confirm that the correct pre-installed extraction program was selected for the sample type.
 - Ensure all reagents were added to the correct wells of the sample plate as per the kit protocol.
- Instrument Calibration:
 - If the instrument has not been calibrated recently, perform a calibration cycle according to the user manual.
- Consumables:
 - Use only the recommended magnetic rod sleeves and sample plates to ensure proper mixing and magnetic bead transfer.



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Diagram: Logical steps to troubleshoot poor experimental results.

Experimental Protocols

A key experiment for validating the performance of the **SA-16** is to perform a nucleic acid extraction from a known standard sample and quantify the yield and purity.

Protocol: Nucleic Acid Extraction from Whole Blood

- Sample Preparation:
 - Allow frozen whole blood samples to thaw completely at room temperature.

- Gently mix the samples by inversion.
- Reagent Plate Preparation:
 - Following the instructions of your chosen nucleic acid extraction kit, dispense the required volumes of lysis buffer, wash buffers, and elution buffer into the wells of a 96-well deep-well plate.
- **SA-16** Setup:
 - Power on the **SA-16** instrument.
 - Select the pre-programmed "Whole Blood" extraction protocol from the touchscreen interface.
 - Load the prepared reagent plate, magnetic rod sleeves, and sample tubes into their designated positions within the instrument.
- Run Execution:
 - Initiate the extraction run. The instrument will automatically perform the lysis, binding, washing, and elution steps.
- Nucleic Acid Quantification:
 - Upon completion of the run, collect the eluate containing the purified nucleic acid.
 - Quantify the nucleic acid concentration and purity (A260/A280 ratio) using a spectrophotometer.

Expected Results:

Parameter	Expected Value
Nucleic Acid Yield	> 4 µg per 200 µL of whole blood
A260/A280 Ratio	1.8 - 2.0

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References

- 1. img.abclonal.com [img.abclonal.com]
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